(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a bicyclic octane structure with a methylsulfonyl group, and an acrylamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide typically involves multiple steps, starting with the preparation of the furan-2-yl acrylamide precursor. This can be achieved through a reaction between furan-2-carboxylic acid and acryloyl chloride in the presence of a base such as triethylamine. The resulting furan-2-yl acrylamide is then reacted with 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-3-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the acrylamide moiety can produce the corresponding amine.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide involves its interaction with specific molecular targets and pathways. The furan ring and acrylamide moiety may interact with enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(8-azabicyclo[3.2.1]octan-3-yl)acrylamide: Lacks the methylsulfonyl group, which may affect its solubility and biological activity.
(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propionamide: Similar structure but with a propionamide moiety instead of acrylamide, potentially altering its reactivity and applications.
Uniqueness
The presence of the methylsulfonyl group in (E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide distinguishes it from similar compounds, enhancing its solubility and stability. This unique feature may contribute to its potential therapeutic and industrial applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-22(19,20)17-12-4-5-13(17)10-11(9-12)16-15(18)7-6-14-3-2-8-21-14/h2-3,6-8,11-13H,4-5,9-10H2,1H3,(H,16,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSIFRZSIFFXQG-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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